molecular formula C18H24O2 B15144954 (1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol

(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol

Cat. No.: B15144954
M. Wt: 272.4 g/mol
InChI Key: RHXIVZRYHFCBDN-RYRKJORJSA-N
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Description

(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[66201,1002,7]hexadeca-2(7),3,5-trien-4-ol is a complex organic compound known for its unique tetracyclic structure This compound is characterized by its multiple ring systems and the presence of hydroxyl and methyl groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using Diels-Alder reactions, which form the core ring systems.

    Introduction of Functional Groups: Subsequent steps involve the introduction of hydroxyl and methyl groups through selective functionalization reactions. This may include hydroxylation and methylation reactions under controlled conditions.

    Final Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors for cyclization reactions and automated systems for functional group introduction. The industrial process aims to maximize yield and minimize production costs while ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds, altering its structure.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of (1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol is unique due to its specific stereochemistry and functional groups. The presence of multiple ring systems and the arrangement of hydroxyl and methyl groups contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3/t15-,16+,18+/m1/s1

InChI Key

RHXIVZRYHFCBDN-RYRKJORJSA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@@]34CCCC([C@@H]3C[C@H]2OC4)(C)C

Canonical SMILES

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C

Origin of Product

United States

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